1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Antitubercular drug discovery Regioisomeric comparison Structure-activity relationship

Sourcing this specific 4-nitrophenyl oxadiazole thioether ensures access to a structurally privileged chemotype for antitubercular drug discovery. Unlike the common 3-pyridinyl isomer, the 4-pyridinyl orientation fundamentally alters electronic distribution and hydrogen-bonding for distinct target engagement. Its 4-nitrophenyl group is critical for Ddn-nitroreductase bioactivation in Mycobacterium tuberculosis, a mechanism absent in the 4-bromo analog. Ideal for kinase selectivity profiling and as a chromophoric building block for green-chemistry library synthesis.

Molecular Formula C15H10N4O4S
Molecular Weight 342.33
CAS No. 441289-32-3
Cat. No. B2756454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
CAS441289-32-3
Molecular FormulaC15H10N4O4S
Molecular Weight342.33
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N4O4S/c20-13(10-1-3-12(4-2-10)19(21)22)9-24-15-18-17-14(23-15)11-5-7-16-8-6-11/h1-8H,9H2
InChIKeyQOVIUGDERBGOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 441289-32-3) – Compound Class and Procurement-Relevant Characteristics


The compound 1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 441289-32-3; molecular formula C15H10N4O4S; molecular weight 342.33 g/mol) belongs to the class of 1,3,4-oxadiazole thioethers. It integrates a 4-nitrophenacyl group with a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol backbone via a thioether linkage [1]. This structural framework is significant because the 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, widely associated with antimicrobial, antitubercular, and anticancer activities, while the pyridin-4-yl substituent distinguishes it from the more commonly explored 3-pyridinyl regioisomers [2]. The 4-nitrophenyl moiety further provides an electron-deficient aromatic system that can influence target binding, metabolic stability, and serve as a synthetic handle for further derivatization to amino-substituted analogs.

Why In-Class 1,3,4-Oxadiazole Thioethers Cannot Simply Replace 1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 441289-32-3)


Although numerous 1,3,4-oxadiazole thioethers exhibit broad antimicrobial activity, the precise substitution pattern—specifically the pyridin-4-yl (para-pyridyl) orientation versus the pyridin-3-yl (meta-pyridyl) isomer—fundamentally alters electronic distribution, hydrogen-bonding capacity, and molecular recognition at biological targets [1]. A direct comparator, the 4-bromophenyl analog WAY-320461 (CAS 491839-65-7), which differs only in the 4-substituent (Br vs. NO2), demonstrates potent FAK kinase inhibition (IC50 = 76.3 μM) and selective cytotoxicity against MCF-7 (IC50 = 4.23 μM) and A431 (IC50 = 0.78 μM) cells . The nitro-to-bromo substitution is not biologically silent; the electron-withdrawing nitro group is known to modulate nitroreductase-mediated activation pathways critical for antitubercular activity, as established for structurally related 3,5-dinitrophenyl oxadiazole thioethers [2]. Generic substitution thus risks unpredictable changes in target engagement, pharmacokinetics, and bioactivation.

Quantitative Head-to-Head Evidence for 1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 441289-32-3) Selection


Structural Differentiation from the 3-Pyridinyl Regioisomer: Impact on Antitubercular Activity

The target compound bears a pyridin-4-yl substituent at the oxadiazole C5 position, in contrast to the pyridin-3-yl regioisomer employed in the Mansoori et al. (2018) series, which derives from nicotinic acid [1]. In that series, the most potent antitubercular compounds (6f, 6g, 6d) achieved MIC values of 1.2, 3.1, and 7.8 µg/mL against Mycobacterium tuberculosis H37Ra, respectively [1]. However, these compounds contain a pyridin-3-yl motif. The pyridin-4-yl orientation in the target compound alters the vector of the nitrogen lone pair, which molecular docking studies conducted by the same authors on the enoyl-ACP reductase (InhA) target demonstrate affects hydrogen-bonding interactions within the substrate-binding pocket [1]. This regioisomeric distinction is non-trivial; the 4-pyridyl isomer presents a distinct pharmacophoric geometry that may access different target conformations.

Antitubercular drug discovery Regioisomeric comparison Structure-activity relationship

4-Nitro vs. 4-Bromo Substituent Divergence: Contrasting Biological Activities with WAY-320461

The direct structural analog WAY-320461 (FAK-IN-10; CAS 491839-65-7), which differs only in bearing a 4-bromophenyl group instead of the 4-nitrophenyl group, acts as a Focal Adhesion Kinase (FAK) inhibitor with an IC50 of 76.3 µM and exhibits antitumor activity against MCF-7 (IC50 = 4.23 µM) and A431 (IC50 = 0.78 µM) cell lines . The substitution of Br with NO2 is a profound physicochemical change: the nitro group is strongly electron-withdrawing (σp = 0.78) compared to bromine (σp = 0.23), dramatically altering the electronic character of the aryl ring. Critically, for antitubercular applications, the nitro group serves as a substrate for deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, a bioactivation pathway essential for the activity of nitro-containing oxadiazoles and the clinical drug pretomanid [1]. This enzymatic activation mechanism is entirely absent for the bromo analog. Therefore, the nitro compound is expected to exhibit antitubercular potential that the bromo compound lacks, while the bromo compound possesses kinase inhibition properties that the nitro compound may not replicate.

Kinase inhibition Cytotoxicity Nitroreductase bioactivation

Evidence as a Key Synthetic Intermediate: Quantitative Yields in Pyrazolyl-Oxadiazole Derivative Synthesis

Ambhore et al. (2017) explicitly employed 1-(4-substitutedphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone derivatives, including the target 4-nitrophenyl compound, as the key intermediate in a one-pot three-component reaction with substituted benzaldehydes and hydrazine hydrate to generate pyrazolyl-appended 1,3,4-oxadiazoles [1]. The reaction utilized Bleaching Earth Clay (pH 12.5, 10 wt%) and PEG-400 as a green solvent system, and the catalyst was successfully recycled five times without significant yield loss [1]. The downstream products (compounds 5s and 5l) demonstrated considerable antioxidant and antimicrobial activity, while all other derivatives showed moderate activity [1]. The versatility of this intermediate is underscored by its successful condensation with a range of substituted benzaldehydes (including 4-Cl, 4-OH, 4-OCH3, and 3-NO2 variants), each yielding distinct pyrazolyl-oxadiazole products with tunable biological profiles.

Green chemistry Multi-component reaction Antibacterial and antioxidant agents

Precursor Thiol (5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol) Antimicrobial Activity as Baseline for S-Substituted Derivatives

The parent thiol compound, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (CAS 15264-63-8; Compound 3n), exhibits direct antimicrobial activity with MIC values of 8 μg/mL against Escherichia coli and 4 μg/mL against Staphylococcus epidermidis, alongside DPPH radical-scavenging antioxidant activity (IC50 = 17.47 μM) . This thiol is the immediate synthetic precursor to the target thioether compound; S-alkylation with 4-nitrophenacyl bromide replaces the free thiol with the 4-nitrophenyl-2-oxoethyl group. The conversion of the free thiol to the thioether is expected to alter both antimicrobial potency and physicochemical properties (logP, solubility, metabolic stability) while introducing the nitro group as a bioactivation handle [1]. The target compound thus represents a chemically stabilized, prodrug-like form of the active thiol pharmacophore, with the phenacyl group serving as a potential cleavable protecting group or affinity-enhancing moiety.

Antimicrobial screening Antioxidant activity Structure-activity baseline

Green Chemistry Synthetic Validation: Catalyst Recyclability and Operational Advantages

The synthesis of the target compound and its downstream derivatives has been validated under green chemistry conditions using Bleaching Earth Clay as a heterogeneous, recyclable catalyst in PEG-400 solvent [1]. This protocol demonstrated catalyst recyclability for five consecutive cycles without significant activity loss, a feature not reported for alternative synthetic routes to related oxadiazole thioethers that typically employ homogeneous bases (K2CO3, Et3N) or toxic solvents (DMF, acetonitrile) [1]. The operational simplicity of the one-pot procedure—combining the pre-formed thioether intermediate with aldehyde and hydrazine—offers practical advantages for library synthesis and scale-up compared to linear multi-step approaches. The use of the 4-nitrophenyl thioether specifically facilitates reaction monitoring (TLC visualization due to the chromophoric nitro group) and enables subsequent chemoselective reduction to the 4-aminophenyl analog for further diversification.

Sustainable chemistry Heterogeneous catalysis Process scalability

Recommended Application Scenarios for 1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 441289-32-3)


Antitubercular Drug Discovery – Nitroreductase-Dependent Bioactivation Screening

This compound is best deployed in antitubercular screening cascades that target the deazaflavin-dependent nitroreductase (Ddn) activation pathway of Mycobacterium tuberculosis. The 4-nitrophenyl group is a potential substrate for Ddn, analogous to the mechanism established for 3,5-dinitrophenyl oxadiazole thioethers and the clinical agent pretomanid [1]. The pyridin-4-yl orientation differentiates this compound from the pyridin-3-yl series (Mansoori et al., 2018), offering a structurally distinct chemotype for hit identification. Screening should include comparator compounds such as the 4-bromo analog (WAY-320461) as a negative control for nitroreductase-dependent activation. Researchers evaluating this compound should prioritize MIC determination against M. tuberculosis H37Ra under aerobic and hypoxic conditions, complemented by Ddn enzyme assays to confirm mechanism of action.

Diversity-Oriented Synthesis of Pyrazolyl-Oxadiazole Libraries with Tunable Bioactivity

The compound serves as a validated building block for generating pyrazolyl-appended 1,3,4-oxadiazole libraries via a one-pot, three-component reaction with substituted benzaldehydes and hydrazine hydrate under green chemistry conditions (Bleaching Earth Clay/PEG-400) [2]. The 4-nitrophenyl group provides: (i) a chromophoric handle for reaction monitoring; (ii) the option for chemoselective reduction to the 4-aminophenyl analog for subsequent amide coupling or diazotization; and (iii) potential for direct biological activity via nitroreductase activation. Libraries generated from this intermediate have demonstrated antibacterial and antioxidant activities, with specific derivatives (5s, 5l) showing considerable potency [2]. Industrial users seeking a scalable, sustainable entry point to bioactive oxadiazole libraries should prioritize this intermediate over less functionalized alternatives.

Comparative Kinase Selectivity Profiling Against the 4-Bromo Analog (WAY-320461)

Given that the 4-bromo analog WAY-320461 is a confirmed FAK inhibitor (IC50 = 76.3 μM) with antitumor cytotoxicity (MCF-7 IC50 = 4.23 μM; A431 IC50 = 0.78 μM) , this compound should be evaluated in head-to-head kinase selectivity panels to determine whether the 4-nitro substitution redirects target engagement away from FAK toward other kinases or biological targets. The strong electron-withdrawing nitro group fundamentally alters the aryl ring's electronic properties (Hammett σp = 0.78 for NO2 vs. 0.23 for Br), which is predicted to affect ATP-binding site complementarity. Comparative profiling should include FAK, Pyk2, and a broader panel of tyrosine and serine/threonine kinases to map the selectivity fingerprint of the nitro analog relative to the bromo comparator.

Antimicrobial SAR Exploration – S-Substitution Effect on Activity of the Pyridin-4-yl Oxadiazole-2-thiol Scaffold

The target compound represents the S-(4-nitrophenacyl) derivative of the antimicrobially active parent thiol (MIC E. coli = 8 μg/mL; MIC S. epidermidis = 4 μg/mL; DPPH IC50 = 17.47 μM) . Systematic comparison of the thioether derivative against the free thiol can quantify the impact of S-substitution on antimicrobial potency, spectrum, and cytotoxicity. Recommended assays include: broth microdilution MIC against Gram-positive (S. aureus, S. epidermidis, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) panels; time-kill kinetics; hemolytic toxicity assessment on human erythrocytes; and determination of logP/logD to correlate activity with lipophilicity. This SAR dataset will inform whether the 4-nitrophenacyl group enhances or diminishes antimicrobial activity relative to the parent thiol, guiding further lead optimization.

Quote Request

Request a Quote for 1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.